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Compound of Interest

Compound Name: Aopta

Cat. No.: B1240302 Get Quote

Disclaimer: Publicly available scientific databases and literature do not contain information on a

compound named "Aopta." Therefore, this document serves as a template to demonstrate the

requested format, data presentation, and visualization style for a technical guide. All data,

structures, and protocols presented herein for the hypothetical compound "Aopta-X" are

illustrative and should not be considered factual.

Introduction
Aopta-X is a novel, potent, and selective small molecule inhibitor of the Janus Kinase 2 (JAK2)

enzyme. Dysregulation of the JAK-STAT signaling pathway is a critical driver in various

myeloproliferative neoplasms and inflammatory diseases. Aopta-X is being investigated for its

therapeutic potential in these conditions due to its high specificity for the JH1 kinase domain of

JAK2, which may offer a favorable efficacy and safety profile compared to less selective

inhibitors. This document provides a comprehensive overview of its chemical structure,

physicochemical properties, synthesis, and mechanism of action.

Compound Structure and Properties
Chemical Structure

IUPAC Name: 4-(4-(4-aminopiperidin-1-yl)-[1][2][3]triazin-2-yl)benzonitrile

Molecular Formula: C₁₅H₁₆N₆

Canonical SMILES: N1CCC(CC1)N(C2=NC(=NC=C2)C3=CC=C(C=C3)C#N)
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Physicochemical Properties
The key physicochemical properties of Aopta-X are summarized in the table below. These

characteristics are essential for its formulation, absorption, distribution, metabolism, and

excretion (ADME) profile.

Property Value

Molecular Weight ( g/mol ) 280.33

LogP (calculated) 1.85

Topological Polar Surface Area (Å²) 105.4

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 6

Rotatable Bonds 2

pKa (strongest basic) 8.9 (predicted)

Aqueous Solubility (pH 7.4) 0.15 mg/mL

Melting Point (°C) 212-215 °C

Biological Activity
Aopta-X demonstrates high potency and selectivity for JAK2 over other kinases, which is

critical for minimizing off-target effects.

Assay Type Target IC₅₀ (nM)

In vitro Kinase Assay JAK1 450

In vitro Kinase Assay JAK2 5.2

In vitro Kinase Assay JAK3 > 10,000

In vitro Kinase Assay TYK2 875

Cell-based Proliferation Assay

(HEL 92.1.7)
STAT5 Phosphorylation 15.8
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Experimental Protocols
Synthesis of Aopta-X
Protocol: The synthesis of Aopta-X is achieved via a two-step nucleophilic aromatic

substitution.

Materials:

2,4-dichloro-1,3,5-triazine

4-cyanophenylboronic acid

tert-butyl piperidin-4-ylcarbamate

Palladium(II) acetate (Pd(OAc)₂)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Step 1: Suzuki Coupling

To a solution of 2,4-dichloro-1,3,5-triazine (1.0 eq) in 1,4-dioxane, add 4-cyanophenylboronic

acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and an aqueous solution of K₂CO₃ (3.0

eq).

De-gas the reaction mixture by bubbling nitrogen through it for 15 minutes.

Heat the mixture to 80°C and stir for 4 hours under a nitrogen atmosphere.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate

gradient) to yield 2-chloro-4-(4-cyanophenyl)-1,3,5-triazine.

Step 2: Nucleophilic Substitution and Deprotection

Dissolve the product from Step 1 (1.0 eq) in N,N-Diisopropylethylamine (DIPEA).

Add tert-butyl piperidin-4-ylcarbamate (1.2 eq) to the solution.

Heat the mixture to 100°C and stir for 12 hours.

Cool the reaction and concentrate in vacuo.

Dissolve the resulting crude intermediate in Dichloromethane (DCM).

Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

Allow the reaction to warm to room temperature and stir for 2 hours.

Concentrate the mixture under reduced pressure.

Purify the final compound by reverse-phase HPLC to yield Aopta-X as a white solid.

In Vitro JAK2 Kinase Inhibition Assay
Protocol: This assay measures the ability of Aopta-X to inhibit the phosphorylation of a peptide

substrate by the recombinant human JAK2 enzyme.

Materials:

Recombinant human JAK2 (catalytic domain)
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ATP (Adenosine triphosphate)

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

Aopta-X (serially diluted in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well white plates

Procedure:

Prepare serial dilutions of Aopta-X in DMSO, then dilute further in kinase buffer. The final

DMSO concentration in the assay should be ≤1%.

Add 2.5 µL of the diluted Aopta-X or vehicle control (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the JAK2 enzyme and the peptide substrate in kinase

buffer.

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to

the enzyme.

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the

Km for JAK2).

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction and detect the amount of ADP produced by adding the reagents from the

ADP-Glo™ kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Aopta-X relative to the vehicle

control.
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Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic

equation using appropriate software (e.g., GraphPad Prism).

Mechanism of Action and Associated Pathways
Aopta-X functions by competitively binding to the ATP-binding site within the JAK2 kinase

domain. This prevents the phosphorylation and subsequent activation of STAT (Signal

Transducer and Activator of Transcription) proteins. The inhibition of this pathway blocks the

transcription of target genes involved in cell proliferation, differentiation, and inflammation.
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Caption: Aopta-X inhibits the JAK2-STAT signaling pathway.
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The diagram above illustrates how Aopta-X blocks the phosphorylation of JAK2, thereby

preventing the downstream signaling cascade that leads to gene transcription associated with

disease pathology.

Experimental and Screening Workflow
The discovery and characterization of Aopta-X followed a structured workflow, from initial

screening to in-depth cellular analysis.
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Caption: High-level workflow for the identification of Aopta-X.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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